1G244
Vue d'ensemble
Description
1G244 is a novel potent and selective DPP8/9 inhibitor.
Activité Biologique
1G244 is a selective inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9), which are enzymes involved in various biological processes, including immune regulation and cell differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article synthesizes the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and experimental data.
This compound functions primarily by inhibiting DPP8 and DPP9, leading to significant biological effects. The inhibition of these enzymes has been linked to:
- Induction of Apoptosis : High concentrations of this compound activate caspase-3-mediated apoptosis in multiple myeloma cells. This process is dependent on the inhibition of DPP8, suggesting a specific pathway through which this compound exerts its cytotoxic effects .
- Impairment of Adipogenesis : In preadipocyte models (3T3-L1), this compound effectively blocks adipocyte differentiation by inhibiting DPP8/9 activity, which is crucial for the expression of PPARγ2, a key regulator in adipogenesis .
In Vitro Studies
In vitro studies have demonstrated that this compound induces cell death across various cancer cell lines:
- Multiple Myeloma Cell Lines : A dose-dependent decrease in viable cell numbers was observed with this compound treatment. At concentrations around 50 µM, it resulted in a non-viable status in 91–97% of CD138-positive myeloma cells isolated from patients .
- Other Cancer Cell Lines : Similar cytotoxic effects were noted in T-cell lymphoma cell lines, indicating a broader spectrum of activity against hematological malignancies .
In Vivo Studies
In vivo experiments using murine models have further validated the anti-cancer efficacy of this compound:
- Xenograft Models : Administration of this compound at a dose of 30 mg/kg once weekly significantly suppressed tumor growth in mice inoculated with MM.1S myeloma cells. Notably, this treatment did not lead to severe side effects typically associated with continuous dosing regimens .
Case Studies
Several case studies have illustrated the potential clinical applications of this compound:
- Patient-Derived Samples : In studies involving samples from multiple myeloma patients, treatment with 50 µM this compound led to significant cell death. Importantly, one patient with a deletion on chromosome 17p showed resistance to conventional therapies but was effectively targeted by this compound, indicating its potential as a novel therapeutic agent .
- Combination Therapy : Research has explored the combination of this compound with bortezomib, a standard treatment for multiple myeloma. The combination therapy showed enhanced cytotoxicity compared to bortezomib alone, suggesting that DPP8/9 inhibition may sensitize myeloma cells to existing treatments .
Summary of Key Findings
Study Type | Findings |
---|---|
In Vitro (Cell Lines) | Induces apoptosis in multiple myeloma and T-cell lymphoma cells; effective at low micromolar concentrations. |
In Vivo (Animal Models) | Suppresses tumor growth in xenograft models without severe side effects at weekly dosing. |
Patient Samples | Induces significant cell death in CD138-positive myeloma cells; effective against resistant cases. |
Combination Therapy | Enhances efficacy when combined with bortezomib; suggests synergistic effects against myeloma. |
Propriétés
IUPAC Name |
(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F2N4O2/c30-24-9-5-20(6-10-24)28(21-7-11-25(31)12-8-21)34-15-13-33(14-16-34)27(36)17-26(32)29(37)35-18-22-3-1-2-4-23(22)19-35/h1-12,26,28H,13-19,32H2/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIQFLSGMMYCGS-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CC(C(=O)N4CC5=CC=CC=C5C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C[C@@H](C(=O)N4CC5=CC=CC=C5C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.